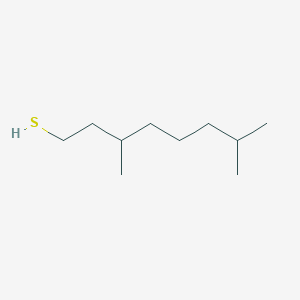
3,7-Dimethyloctane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyloctane-1-thiol is an organic compound with the molecular formula C10H22S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyloctane-1-thiol can be synthesized through several methods. One common method involves the reaction of an alkyl halide with thiourea, followed by hydrolysis. The reaction proceeds as follows:
- The alkyl halide reacts with thiourea to form an alkyl isothiourea salt.
- The alkyl isothiourea salt is then hydrolyzed with a base to yield the desired thiol .
Another method involves the reaction of an alkyl halide with sodium hydrosulfide (NaSH) in an SN2 reaction, where the halide is replaced by the thiol group .
Industrial Production Methods
In industrial settings, the production of thiols often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyloctane-1-thiol undergoes several types of chemical reactions, including:
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a molecule.
Common Reagents and Conditions
Oxidation: Bromine (Br2) or iodine (I2) in an aqueous or organic solvent.
Reduction: Zinc and hydrochloric acid (HCl).
Substitution: Sodium hydrosulfide (NaSH) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Thiol-substituted compounds.
Scientific Research Applications
3,7-Dimethyloctane-1-thiol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3,7-Dimethyloctane-1-thiol involves its ability to participate in redox reactions and nucleophilic substitution reactions. In redox reactions, the thiol group can be oxidized to form disulfides, which can then be reduced back to thiols. This interconversion is crucial in maintaining the redox balance in biological systems . In nucleophilic substitution reactions, the thiol group acts as a nucleophile, attacking electrophilic centers in other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Octanethiol: Similar in structure but lacks the methyl groups at positions 3 and 7.
3,7-Dimethyloctane: Similar carbon backbone but lacks the thiol group.
3,7-Dimethyloctan-1-ol: Contains a hydroxyl group (-OH) instead of a thiol group (-SH).
Uniqueness
3,7-Dimethyloctane-1-thiol is unique due to the presence of both the thiol group and the specific methyl substitutions at positions 3 and 7. These structural features influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
CAS No. |
138077-76-6 |
|---|---|
Molecular Formula |
C10H22S |
Molecular Weight |
174.35 g/mol |
IUPAC Name |
3,7-dimethyloctane-1-thiol |
InChI |
InChI=1S/C10H22S/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3 |
InChI Key |
RQWWXOUTWRSURG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















